2-Thiobarbituric acid
Overview
Description
Thiobarbituric acid, also known as NSC4733, is a compound with the molecular formula C4H4N2O2S. It is a derivative of barbituric acid where the oxygen at the C-2 position is replaced by sulfur. Thiobarbituric acid is known for its antibacterial properties and has been used in various scientific research applications .
Mechanism of Action
Target of Action
2-Thiobarbituric acid (TBA) primarily targets lipid peroxides and aldehydes, which are naturally present in biological specimens . These substances increase in concentration as a response to oxidative stress . TBA also interacts with metal surfaces, forming a protective film that significantly reduces corrosion rates .
Mode of Action
TBA interacts with its targets through a unique mechanism. In the context of biochemistry, it forms a pink-colored complex known as thiobarbituric acid reactive substances (TBARS) when it interacts with peroxidized lipids . This interaction is indicative of oxidative stress, involving the oxidation of lipids leading to the production of reactive oxygen species (ROS) . In the context of corrosion inhibition, TBA chemically adsorbs onto the metal surface, adhering to the Langmuir isotherm model .
Biochemical Pathways
The interaction between TBA and peroxidized lipids affects the lipid peroxidation pathway. Lipid peroxidation is a process indicative of oxidative stress, involving the oxidation of lipids leading to the production of ROS . The formation of TBARS through the interaction of TBA and peroxidized lipids is a key step in this pathway .
Pharmacokinetics
Its acid-base properties and the thermodynamics of its complexation with ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions .
Result of Action
The result of TBA’s action is the formation of TBARS when it interacts with peroxidized lipids . This is used as a measure of oxidative stress in biological systems . In the context of corrosion inhibition, TBA forms a protective film on the metal surface, significantly reducing corrosion rates .
Action Environment
The action of TBA is influenced by environmental factors. For instance, the formation of TBARS occurs in biological specimens, and the concentration of these substances increases in response to oxidative stress . In the context of corrosion inhibition, the efficiency of TBA is influenced by the conditions of the oilfield environment .
Biochemical Analysis
Biochemical Properties
It is also useful to quantitate lipopolysaccharides, carrageenan, and sialic acids . It is used to detect lipid hydroperoxides and lipid oxidation . The reactivity of its thiol group allows for the creation of compounds with specific properties .
Cellular Effects
The quantification of TBARS through spectrophotometry is a widely adopted method for assessing oxidative damage in biological systems .
Molecular Mechanism
The mechanism behind 2-Thiobarbituric acid’s protective action involves its chemical adsorption onto the steel surface, adhering to the Langmuir isotherm model . This indicates a strong and specific interaction between this compound molecules and the metal surface, forming a protective film that significantly reduces corrosion rates .
Temporal Effects in Laboratory Settings
The thiobarbituric acid (TBA) reaction, quantified by colorimetry or fluorimetry, is the method most widely used for studying lipid peroxidation in both laboratory animals and in humans with disorders . Concerns regarding its analytical specificity have often been expressed, because TBA reacts with a wide variety of chemical species to produce a pink to red color .
Dosage Effects in Animal Models
In animal models, this compound has shown a robust antitumor effect in subcutaneous and intracranial brain tumor models, without liver and kidney toxicity .
Metabolic Pathways
The wide diffusion of this compound in the scientific literature is due to the this compound assay, or this compound test, which has been employed in the determination of autoxidative alterations of fats and oils . Two processes occur in autoxidation, generally: the free radical and the photo-oxidation mechanisms .
Subcellular Localization
Reactive oxygen species (ROS), which this compound is used to detect, are often produced and/or detoxified in subcellular compartments . This suggests that this compound may also localize to these compartments during its use in ROS detection assays.
Preparation Methods
Thiobarbituric acid can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with malonic acid in the presence of a strong acid, such as hydrochloric acid. The reaction conditions typically include heating the mixture to a temperature of around 100°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thiobarbituric acid undergoes various types of chemical reactions, including:
Oxidation: Thiobarbituric acid can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: Thiobarbituric acid can undergo substitution reactions where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Scientific Research Applications
Thiobarbituric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Thiobarbituric acid is used in assays to measure lipid peroxidation, which is an indicator of oxidative stress in biological systems.
Industry: Thiobarbituric acid is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Thiobarbituric acid is similar to other barbituric acid derivatives, such as barbituric acid itself and its various substituted forms. the presence of the sulfur atom in thiobarbituric acid gives it unique properties, such as enhanced antibacterial activity. Similar compounds include:
Barbituric acid: The parent compound with oxygen at the C-2 position.
Thiourea: A precursor in the synthesis of thiobarbituric acid.
Sulfoxides and disulfides: Oxidation products of thiobarbituric acid
Thiobarbituric acid stands out due to its specific antibacterial properties and its use in various scientific and industrial applications.
Properties
IUPAC Name |
2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUGGBMJDPOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31645-12-2 (mono-hydrochloride salt) | |
Record name | Thiobarbituric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |
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DSSTOX Substance ID |
DTXSID7060124 | |
Record name | Thiobarbituric acid | |
Source | EPA DSSTox | |
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Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Thiobarbituric acid | |
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CAS No. |
504-17-6 | |
Record name | Thiobarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiobarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4733 | |
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Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo- | |
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Record name | Thiobarbituric acid | |
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Record name | 2-thiobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.260 | |
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Record name | 2-THIOBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YZW5SS7C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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